4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride
Description
This compound features a 6-methyl-2,6-diazaspiro[3.4]octane core fused to a pyrimidine ring at position 4, with a morpholine substituent at position 2 of the pyrimidine. The trihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its spirocyclic architecture confers conformational rigidity, which may optimize target binding .
Propriétés
IUPAC Name |
4-[4-(6-methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O.3ClH/c1-19-8-12(15(11-19)9-16-10-15)13-2-3-17-14(18-13)20-4-6-21-7-5-20;;;/h2-3,12,16H,4-11H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAZIUHJEFCPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N4CCOCC4.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride is a derivative of the diazaspiro[3.4]octane scaffold, which has gained attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride
- Molecular Formula : C13H19Cl3N4O
- Molecular Weight : 336.67 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the diazaspiro[3.4]octane core exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown efficacy against various bacterial strains and fungi, suggesting potential as antimicrobial agents .
Anticancer Properties
The diazaspiro[3.4]octane framework has been associated with anticancer activity through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : Compounds based on this scaffold have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways .
The biological activity of 4-[4-(6-Methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-yl]morpholine;trihydrochloride can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an antagonist for specific receptors involved in cell signaling pathways related to cancer progression.
- Enzyme Inhibition : It has been suggested that the compound inhibits enzymes critical for tumor growth and survival .
- DNA Interaction : Some studies indicate that it may interact with DNA, leading to disruption of replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study examined the antimicrobial effects of various diazaspiro derivatives, including our compound. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2: Anticancer Activity
In vitro tests using human breast cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to controls .
Data Table: Biological Activities Summary
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its diazaspiro[3.4]octane system (8-membered spiro ring) paired with pyrimidine and morpholine groups. Below is a comparison with structurally related compounds from recent patents and chemical inventories:
Table 1: Structural Comparison
Impact of Spiro Ring Size and Substituents
- Spiro Ring Size: The target’s spiro[3.4]octane (8-membered) system is smaller than the spiro[4.5]decane (10-membered) in EP 4,374,877 Example 1. The spiro[3.5]nonene in Example 2 introduces a double bond, increasing planarity and electronic conjugation, which may enhance π-π stacking interactions absent in the target .
Substituent Effects :
- The target’s morpholine group improves water solubility via hydrogen bonding, whereas Example 1’s trifluoromethyl-pyrimidine enhances lipophilicity and metabolic stability .
- The trihydrochloride salt in the target contrasts with the oxalate salt in Shanghai Hanhong’s analog, suggesting tailored solubility for different formulations .
Pharmacokinetic and Physicochemical Properties
While direct pharmacological data are unavailable, structural inferences suggest:
- Solubility : The trihydrochloride salt likely has higher aqueous solubility than free-base analogs (e.g., EP 4,374,877 compounds), aiding oral bioavailability.
- Metabolic Stability : Trifluoromethyl groups in patent compounds resist oxidative metabolism, whereas the target’s methyl and morpholine groups may undergo faster hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
